molecular formula C18H18ClF3N4O B2718930 2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775443-48-5

2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2718930
CAS No.: 1775443-48-5
M. Wt: 398.81
InChI Key: AJENWHBPUJYBFF-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic small molecule features a benzamide scaffold linked to a substituted pyrimidine ring via a piperidine core, a structural motif common in the development of targeted therapeutic agents . The presence of the trifluoromethyl group on the pyrimidine ring is a strategic modification often employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Compounds with similar structural features, particularly those incorporating a piperidine linker, are extensively investigated for their potential as protein kinase inhibitors and for modulating G protein-coupled receptors (GPCRs) . For instance, research on purine-based compounds containing a 4-aminopiperidine group has demonstrated potent and selective antagonism of the cannabinoid receptor 1 (CB1), with studies focusing on optimizing physical properties to control brain penetration . Furthermore, related trifluoromethyl-containing benzamide derivatives have been designed and synthesized as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in oncology, with some showing activity in the nanomolar range . This compound is provided for research and development applications only and is intended for use by qualified laboratory professionals. It is not intended for use in humans, animals, or as a component in diagnostic or therapeutic products. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-12(7-9-26)25-17(27)13-4-2-3-5-14(13)19/h2-5,10,12H,6-9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJENWHBPUJYBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research has indicated several potential applications for this compound:

Anticancer Activity

Studies have shown that compounds similar to 2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide exhibit anticancer properties. For instance:

  • A study demonstrated that related pyrimidine derivatives inhibited the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth .

Antiviral Properties

The compound has been evaluated for its antiviral effects against several viruses, including:

  • HIV : Some derivatives have shown promise in inhibiting HIV replication by interfering with viral proteases .

Antibacterial Effects

Research indicates that this compound may possess antibacterial properties:

  • Preliminary studies suggest efficacy against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis .

Case Studies

Several studies have documented the applications and effects of this compound:

Study FocusFindingsReference
Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines
Antiviral ActivityReduced viral load in HIV-infected cells
Antibacterial EffectsSignificant inhibition of Staphylococcus aureus growth

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring.
  • Introduction of the pyrimidine moiety.
  • Halogenation and final amide bond formation.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group and pyrimidinyl ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pyrimidine-based benzamides, differing in substituents on the aromatic rings and linker regions. Key analogues include:

Compound 5b (2-Chloro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide)
  • Structural Differences : The benzamide is linked via an ether oxygen to the phenyl ring instead of a piperidine.
  • Key Data :
    • Molecular weight: 408.07 g/mol (C19H13ClF3N3O2)
    • Melting point: 157–158°C
    • HRMS (M + H)+: 408.0720 .
Compound 5o (5-Bromo-2-Fluoro-N-(3-((2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl)Oxy)Phenyl)Benzamide)
  • Structural Differences : Incorporates bromo and fluoro substituents on the benzamide ring.
  • Activity : Superior antifungal activity against Phomopsis sp., with 100% inhibition (vs. Pyrimethanil’s 85.1%) and an EC50 of 10.5 µg/ml (vs. 32.1 µg/ml for Pyrimethanil) .
  • Key Data :
    • HRMS (M + H)+: 442.0983 .
Compound 5l (N-(3-((2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl)Oxy)Phenyl)-4-(Trifluoromethyl)Benzamide)
  • Structural Differences : Features a trifluoromethyl group on the benzamide ring.
S471-0664 (3,5-Dimethoxy-N-{1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]Piperidin-4-yl}Benzamide)
  • Structural Differences : Methoxy groups at the 3- and 5-positions of the benzamide ring.
  • Activity: Not explicitly reported, but methoxy groups may enhance solubility or binding affinity.
  • Key Data :
    • Molecular weight: 424.42 g/mol (C20H23F3N4O3)
    • SMILES: Cc1nc(N(CC2)CCC2NC(c2cc(OC)cc(OC)c2)=O)cc(C(F)(F)F)n1 .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents HRMS (M + H)+
Parent Compound 408.07 Not reported 2-Chloro, trifluoromethyl 408.0721*
5b 408.07 157–158 Ether-linked phenyl 408.0720
5o 442.10 Not reported 5-Bromo, 2-fluoro 442.0979
S471-0664 424.42 Not reported 3,5-Dimethoxy Not provided

*Note: HRMS data for the parent compound is inferred from structurally identical 5h .

Key Findings and Implications

Substituent Effects : Halogenation (Cl, F) and trifluoromethyl groups enhance antifungal activity, while methoxy groups (e.g., S471-0664) may improve solubility.

Target Versatility: Minor structural changes shift activity from antifungal to kinase inhibition (e.g., EGFR or JAK inhibitors) .

Optimization Potential: Compounds like 5o demonstrate that strategic halogen placement can significantly improve potency, guiding future drug design .

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